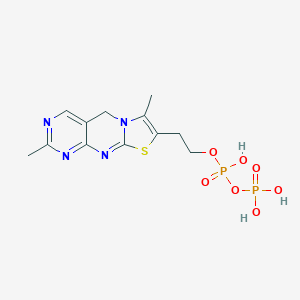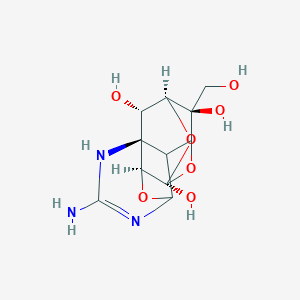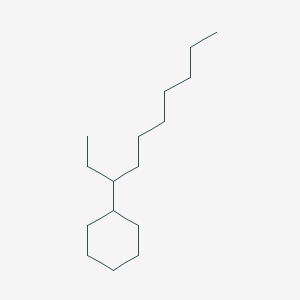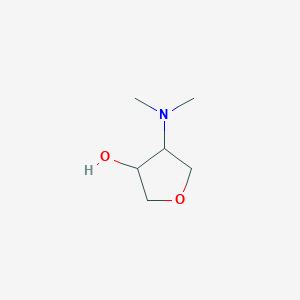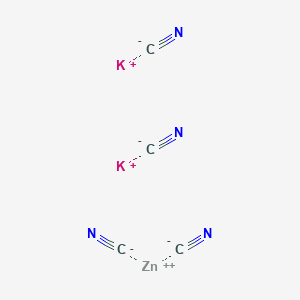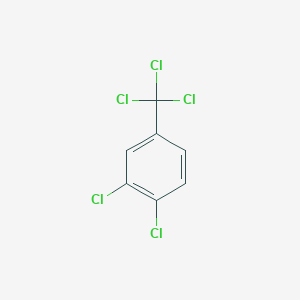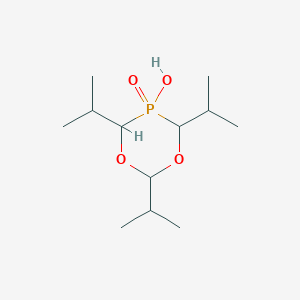![molecular formula C20H14O4 B076696 [1,1':3',1''-Terphenyl]-4,4''-ジカルボン酸 CAS No. 13215-72-0](/img/structure/B76696.png)
[1,1':3',1''-Terphenyl]-4,4''-ジカルボン酸
概要
説明
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid: is an aromatic compound consisting of three benzene rings connected in a linear arrangement with carboxylic acid groups attached to the terminal benzene rings. This compound is known for its structural rigidity and stability, making it a valuable building block in various chemical and industrial applications.
科学的研究の応用
Chemistry:
Building Blocks: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers.
Biology:
Medicine:
Pharmaceuticals: Investigated for its potential use in drug design and development.
Industry:
Materials Science: Employed in the production of high-performance polymers and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:
Suzuki Coupling Reaction: This reaction is used to form the terphenyl core by coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid often employs large-scale Suzuki coupling reactions followed by oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the production process .
化学反応の分析
Types of Reactions:
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitro and halogenated derivatives.
作用機序
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid involves its ability to interact with various molecular targets through its carboxylic acid groups and aromatic rings. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing their reactivity and properties .
類似化合物との比較
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: Contains additional carboxylic acid groups, leading to different reactivity and applications.
[1,1’3’,1’‘-Terphenyl]-4,4’'-diamine: Features amino groups instead of carboxylic acids, resulting in distinct chemical behavior.
Uniqueness:
特性
IUPAC Name |
4-[3-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMRRYUOBRPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495271 | |
| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13215-72-0 | |
| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


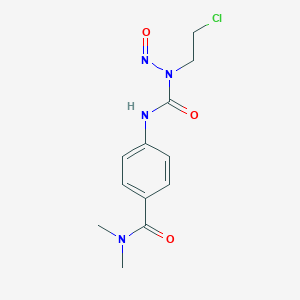
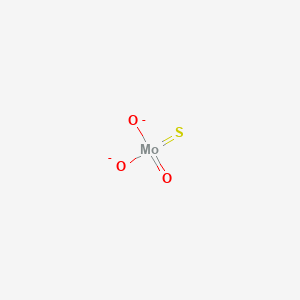
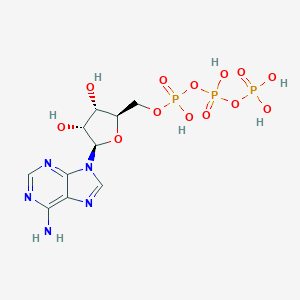
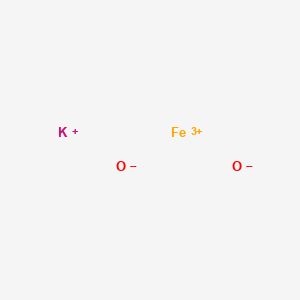
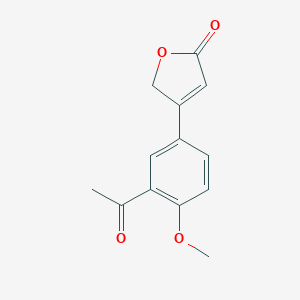
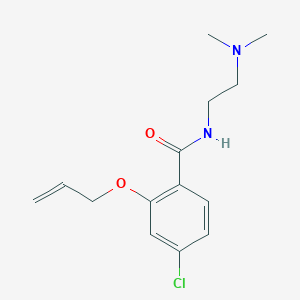
![3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B76622.png)
